molecular formula C16H13ClFNO5 B1265798 Flumiclorac CAS No. 87547-04-4

Flumiclorac

Cat. No. B1265798
CAS RN: 87547-04-4
M. Wt: 353.73 g/mol
InChI Key: GQQIAHNFBAFBCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Flumiclorac, specifically this compound-pentyl, has been improved from the traditional process. Initially starting with p-fluorophenol, the new synthesis involves several steps including chlorination, etherification, nitrification, reduction, and condensation. This process yields a product with over 95% purity and a yield of 33% (Shen De-long, 2009). Another study outlines a similar process starting with p-fluorophenol and achieving a total product yield of 55.42% with purity higher than 98% (Zhou Zhi-lian, 2009).

Scientific Research Applications

Selectivity and Efficiency in Weed Control

  • Flumiclorac-pentyl in Soybean Cultivation : A study by Roman, Vargas, and Rizzardi (2005) evaluated the selectivity and efficacy of this compound-pentyl for controlling Euphorbia heterophylla in soybean cultivation. They found that this compound-pentyl, both alone and in combination with other herbicides, was effective in controlling this weed, with more than 95% control efficiency. However, there was some initial phytotoxicity to the soybean crop, which the plants eventually recovered from, with no effect on grain yield (Roman, Vargas, & Rizzardi, 2005).

Physiological Basis for Selectivity

  • This compound's Selectivity in Different Plant Species : Fausey, Penner, and Renner (2000) conducted greenhouse and laboratory studies to determine the physiological basis for this compound selectivity among different plant species. The study showed that this compound controls weeds by inhibiting protoporphyrinogen oxidase and found differential sensitivity among various species, with some being sensitive and others tolerant to this compound (Fausey, Penner, & Renner, 2000).

Sequential Application for Improved Control

  • Enhanced Weed Control Through Sequential Application : A study by Oliveira et al. (2006) on the sequential application of this compound-pentil for controlling Euphorbia heterophylla in soybeans showed that sequential applications were more effective than a single application. This method provided at least 86% weed control, indicating the potential for improved management practices in soybean cultivation (Oliveira et al., 2006).

Field Trials for Weed Control

  • Weed Control in Summer-Sown Soybeans : Han, Liu, Guo, and Hao (2002) conducted field trials in China to evaluate the efficacy of this compound-pentyl combined with other herbicides in controlling weeds in summer-sown soybeans. The study found that this compound-pentyl effectively suppressed both broad-leaved and grass weeds, enhancing weed control efficacy (Han, Liu, Guo, & Hao, 2002).

Synthesis Process

  • Synthesis of this compound-pentyl : A study by Shen De-long (2009) focused on developing a new synthesis process for this compound-pentyl, a herbicide effective in controlling weeds in corn and soybean fields. The research resulted in a yield of 33% with a purity higher than 95%, providing insights into the production and scalability of this compound-pentyl (Shen De-long, 2009).

Mechanism of Action

Target of Action

Flumiclorac primarily targets the protoporphyrinogen oxidase (PPO) enzyme . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for plant growth and development .

Mode of Action

This compound, as a PPO inhibitor, disrupts the normal functioning of the PPO enzyme . The inhibition of the PPO enzyme leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes . This interaction results in the disruption of cellular integrity, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme and chlorophyll biosynthesis pathway . By inhibiting the PPO enzyme, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX . This disruption leads to an accumulation of singlet oxygen in the presence of light, causing extensive lipid peroxidation and immediate cellular death in sensitive plant species .

Pharmacokinetics

It’s known that this compound is a post-emergence herbicide , suggesting that it is likely absorbed through the leaves of plants and distributed to the site of action

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the plant cells . The most common visual symptoms of PPO herbicides are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days . The youngest leaves of tolerant plants may show yellow or reddish spotting (called ‘bronzing’) .

properties

IUPAC Name

2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO5/c17-10-5-11(18)12(6-13(10)24-7-14(20)21)19-15(22)8-3-1-2-4-9(8)16(19)23/h5-6H,1-4,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQIAHNFBAFBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3F)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236453
Record name Flumiclorac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87547-04-4
Record name Flumiclorac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87547-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumiclorac [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087547044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumiclorac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]
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Record name FLUMICLORAC
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Flumiclorac selectively controls weeds postemergence (POST) by inhibiting protoporphyrinogen oxidase (Protox) [, ]. This enzyme is crucial in the biosynthesis of chlorophyll.

A: this compound causes rapid desiccation and necrosis in susceptible plants, similar to the effects observed with diphenyl ether and bipyridinium herbicides [].

A: Protox inhibition disrupts chlorophyll production, leading to the accumulation of protoporphyrin IX (PPIX) in plant tissues []. This accumulation, triggered by light exposure, ultimately results in the formation of reactive oxygen species, causing cellular damage and plant death.

A: The full IUPAC name for this compound is pentyl 2-chloro-4-fluoro-5-[(tetrahydro-3-oxo-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]acetate [].

A: A shorter name often used in scientific literature is [[2-chloro-4-fluoro-5-[(tetrahydro-3-oxo-1H, 3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]thio]acetate [].

A: Yes, field and laboratory studies suggest that the presence of dew can reduce the herbicidal activity of this compound. One study observed a reduction in common lambsquarters control by 5% and redroot pigweed control by 20% when dew was present [].

A: Yes, environmental conditions at the time of application significantly impact both weed control efficacy and soybean tolerance []. Applications made at 6:00 am were associated with the most significant soybean injury but also the greatest common lambsquarters control compared to applications made at 2:00 pm or 10:00 pm.

A: While specific cases of this compound resistance haven't been widely documented in the provided papers, its use in combination with glyphosate is discussed as a strategy for preventing the development of resistance [].

ANone: While the provided papers focus primarily on this compound's efficacy and application in agricultural settings, broader environmental impact studies are not extensively covered.

A: Yes, several alternative herbicides are discussed in the research, often in the context of tank mixtures or for controlling specific weed species. For instance, researchers found that CGA 152005 and primisulfuron could be effective alternatives for managing burcucumber in corn, while this compound and halosulfuron proved less effective [].

A: Gas chromatography-mass spectrometry (GC-MS) is a common technique used to determine this compound residues in food products []. This method offers high sensitivity and selectivity for quantifying the herbicide in complex matrices.

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